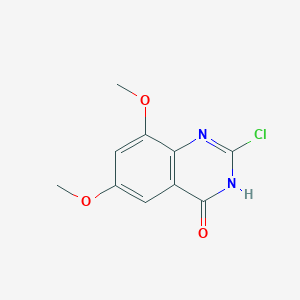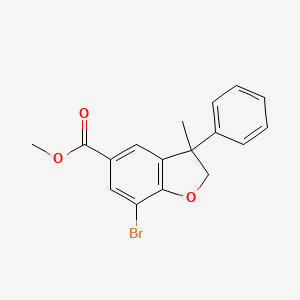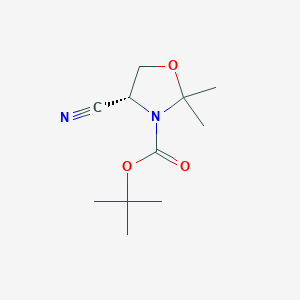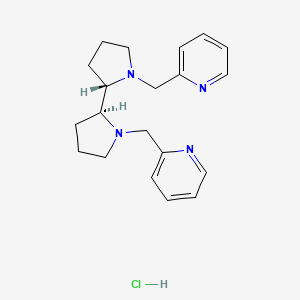
n-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide is an organic compound that features a benzyl group substituted with a cyano group at the 3-position, a methoxy group at the 2-position, and an N-methylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide typically involves the reaction of 3-cyanobenzyl chloride with 2-methoxy-N-methylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the cyano group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
科学的研究の応用
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and methoxy groups can influence the compound’s binding affinity and selectivity through electronic and steric effects.
類似化合物との比較
Similar Compounds
N-(3-Cyanobenzyl)-2-methoxyacetamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-(3-Cyanobenzyl)-N-methylacetamide: Lacks the methoxy group, which can influence its chemical properties and applications.
3-Cyanobenzylamine: A simpler structure that can serve as a precursor for more complex derivatives.
Uniqueness
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide is unique due to the combination of functional groups that provide a balance of reactivity and stability
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
N-[(3-cyanophenyl)methyl]-2-methoxy-N-methylacetamide |
InChI |
InChI=1S/C12H14N2O2/c1-14(12(15)9-16-2)8-11-5-3-4-10(6-11)7-13/h3-6H,8-9H2,1-2H3 |
InChIキー |
YTFFSXPQVCIGHQ-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)C#N)C(=O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


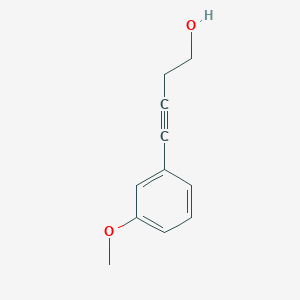
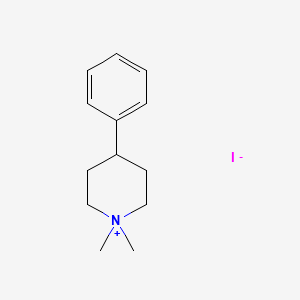

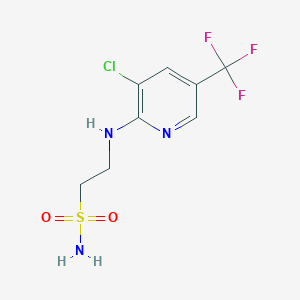
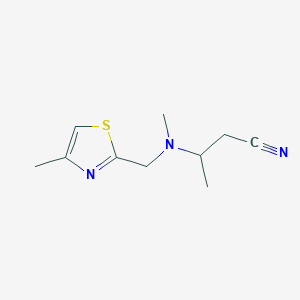
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
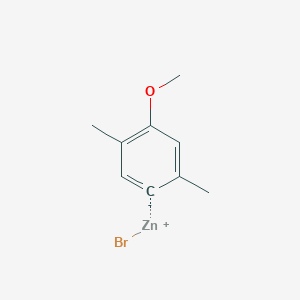

![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
